N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H29ClN4O2 and its molecular weight is 464.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Angiotensin II Receptor Antagonists
N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide belongs to a class of compounds that have shown potential as nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, have been explored for their antihypertensive effects, particularly when administered orally (Carini et al., 1991).
Antitumor Activity
Research has identified certain imidazole derivatives, such as the antitumor imidazotetrazines, which demonstrate significant activity against various forms of cancer. These compounds, including 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, have been synthesized and evaluated for their potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Cyclin-Dependent Kinase and Histone Deacetylase Inhibition
A series of 1-H-pyrazole-3-carboxamide-based inhibitors, which target histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), have been reported. These inhibitors, such as N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, demonstrate potent antiproliferative activities and are considered promising for the treatment of malignant tumors (Cheng et al., 2020).
Anti-Inflammatory Activity
Research has also identified compounds such as N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-4(1H-indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which have been prepared and tested for their anti-inflammatory activity. These compounds have been compared with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of their effectiveness (Kalsi et al., 1990).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds, such as N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, have shown potency in in vitro assays, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[[4-(3-cyclopentylpropanoylamino)phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-18-6-10-22(14-23(18)27)30-26(33)24-16-31(17-28-24)15-20-7-11-21(12-8-20)29-25(32)13-9-19-4-2-3-5-19/h6-8,10-12,14,16-17,19H,2-5,9,13,15H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYPIUCYUVPXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.